Cas no 2551115-21-8 (3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde)

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde is a fluorinated aromatic aldehyde with a distinct substitution pattern, offering unique reactivity and stability for advanced synthetic applications. The presence of difluoromethoxy and methoxy groups enhances its electron-withdrawing and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural features facilitate selective functionalization, particularly in the synthesis of heterocyclic compounds or fluorinated derivatives. The compound's stability under various reaction conditions allows for versatile use in multi-step syntheses. Its high purity and well-defined structure ensure reproducibility in complex organic transformations, making it a reliable choice for specialized chemical development.
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde structure
2551115-21-8 structure
商品名:3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
CAS番号:2551115-21-8
MF:C10H8F4O4
メガワット:268.161737442017
MDL:MFCD32875128
CID:5464182
PubChem ID:154814368

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
    • Z4671439313
    • MDL: MFCD32875128
    • インチ: 1S/C10H8F4O4/c1-16-6-2-5(4-15)3-7(17-9(11)12)8(6)18-10(13)14/h2-4,9-10H,1H3
    • InChIKey: DGFUWRYQEWAMJA-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(=CC(C=O)=CC=1OC(F)F)OC)F

計算された属性

  • せいみつぶんしりょう: 268.03587138 g/mol
  • どういたいしつりょう: 268.03587138 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 44.8
  • ぶんしりょう: 268.16

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27159292-10.0g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95.0%
10.0g
$5837.0 2025-03-20
Enamine
EN300-27159292-0.5g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95.0%
0.5g
$1058.0 2025-03-20
Aaron
AR028DYJ-500mg
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95%
500mg
$1480.00 2025-02-16
Enamine
EN300-27159292-1g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95%
1g
$1357.0 2023-09-10
1PlusChem
1P028DQ7-5g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95%
5g
$4926.00 2024-05-20
1PlusChem
1P028DQ7-1g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95%
1g
$1740.00 2024-05-20
Enamine
EN300-27159292-2.5g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95.0%
2.5g
$2660.0 2025-03-20
Enamine
EN300-27159292-5.0g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95.0%
5.0g
$3935.0 2025-03-20
Enamine
EN300-27159292-1.0g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95.0%
1.0g
$1357.0 2025-03-20
Enamine
EN300-27159292-0.25g
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
2551115-21-8 95.0%
0.25g
$672.0 2025-03-20

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 関連文献

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehydeに関する追加情報

Introduction to 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde (CAS No. 2551115-21-8) and Its Emerging Applications in Chemical Biology

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde, identified by the CAS number 2551115-21-8, is a structurally unique aromatic aldehyde that has garnered significant attention in the field of chemical biology due to its distinct molecular framework and potential biological activities. This compound belongs to a class of heterocyclic derivatives characterized by the presence of multiple functional groups, which contribute to its versatility in synthetic chemistry and pharmacological applications. The combination of difluoromethoxy and methoxy substituents on the benzene ring introduces electronic and steric effects that modulate the reactivity and binding properties of the molecule, making it a valuable scaffold for drug discovery and material science research.

The chemical structure of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde consists of a benzaldehyde core substituted with two difluoromethoxy groups at the 3 and 4 positions, along with a single methoxy group at the 5 position. This arrangement creates a molecule with enhanced lipophilicity and electronic tunability, which are critical factors in designing molecules that interact with biological targets. The presence of fluorine atoms, in particular, has been extensively studied for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates.

In recent years, there has been growing interest in exploring the biological activities of compounds containing multiple fluorinated aromatic systems. The difluoromethoxy group, in particular, has been shown to enhance the bioavailability and metabolic resistance of small molecules, making it a preferred moiety in medicinal chemistry. Research has demonstrated that such modifications can improve binding interactions with enzymes and receptors by altering electron distribution and steric hindrance. The methoxy group further contributes to the solubility and stability of the molecule, allowing for better formulation and delivery in biological systems.

One of the most compelling aspects of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde is its potential as a building block for more complex pharmacophores. Its aldehyde functionality makes it a versatile intermediate for condensation reactions with various nucleophiles, enabling the synthesis of diverse derivatives such as Schiff bases, heterocycles, and other functionalized aromatic compounds. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that benzaldehyde derivatives can inhibit key enzymes involved in cancer cell proliferation by interacting with reactive sites on target proteins.

The incorporation of fluorine atoms into aromatic rings has been linked to improved pharmacological properties due to their ability to enhance binding affinity through dipole interactions and steric effects. In the context of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde, the electron-withdrawing nature of fluorine atoms at the 3 and 4 positions can fine-tune the electronic properties of the molecule, making it more suitable for interactions with negatively charged or polar biological targets. This feature has been exploited in designing molecules that target ion channels, G-protein coupled receptors (GPCRs), and other membrane-bound proteins.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde with high accuracy. Molecular docking studies have revealed that this compound can bind effectively to various biological targets by optimizing its orientation within the binding pocket. For example, simulations have suggested that it may interact with kinases and transcription factors through its aldehyde group and fluorinated aromatic system. These findings provide a rational basis for designing next-generation inhibitors targeting these critical biological pathways.

In addition to its pharmaceutical applications, 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde has shown promise in materials science research. Its unique structural features make it an attractive candidate for developing advanced materials such as organic semiconductors and liquid crystals. The presence of electron-withdrawing groups like fluorine atoms can influence charge transport properties, making this compound suitable for applications in optoelectronic devices. Furthermore, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry.

The synthesis of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde presents an interesting challenge due to the need for precise functionalization at multiple positions on the benzene ring. Traditional synthetic routes often involve multi-step sequences involving halogenation followed by nucleophilic substitution or cross-coupling reactions. However, recent developments in catalytic methods have enabled more efficient synthetic strategies that minimize unwanted side reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorinated groups selectively without compromising regioselectivity.

The biodegradability and environmental impact of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde are also important considerations in its development as a pharmaceutical or material science compound. Studies have indicated that while fluorinated aromatic compounds generally exhibit higher resistance to degradation due to their stability conferred by fluorine atoms, proper disposal methods must be implemented to prevent environmental accumulation. Efforts are ongoing to develop synthetic routes that incorporate green chemistry principles aimed at reducing waste and improving sustainability.

Future research directions for 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde may include exploring its potential as an intermediate for synthesizing novel therapeutics targeting neurological disorders such as Alzheimer's disease or Parkinson's disease. The ability of benzaldehyde derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drug development. Additionally, investigating its role as a photosensitizer or photocatalyst could open new avenues in photodynamic therapy (PDT) applications.

In conclusion,3,4-Bis(difluoromethoxy)]-5-methoxybenzaldehyde (CAS No. 2551115-21-8) is a multifaceted compound with significant potential across multiple domains including pharmaceuticals,material science,and environmental chemistry.* Its unique structural features,* combined with* recent advancements*in synthetic methodologies*and computational modeling,* position it as* a valuable asset*for researchers seeking* innovative solutions*in their respective fields.* As* scientific understanding*continues*to evolve,*the applications*of this compound*are likely*to expand*, offering new opportunities*for discovery*and development.*

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